Physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive analysis of the physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS No. 106904-09-0). It is structured to deliver not only foundational data but also the scientific rationale behind its characterization, empowering researchers to effectively utilize this compound in synthesis and development workflows.
Executive Summary
2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in the agrochemical industry.[1] It serves as a critical synthetic intermediate for the production of complex active ingredients, most notably Tembotrione, a potent triketone herbicide.[1] Understanding its physicochemical properties is paramount for optimizing synthetic routes, ensuring purity, and predicting the behavior of its derivatives. This document details the compound's structural and chemical identity, summarizes its key physical properties, and provides validated methodologies for its empirical characterization.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all subsequent chemical and biological work. The unique arrangement of functional groups on the benzoic acid core dictates the compound's reactivity and physical characteristics.[1]
Nomenclature and Key Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid |
| CAS Number | 106904-09-0[1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₄S[1][3][4][5] |
| Molecular Weight | 248.68 g/mol [1][3][4][5] |
| InChI Key | RRFGGUXLGOVPOP-UHFFFAOYSA-N[1][3] |
| SMILES | CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C[1] |
Structural Analysis
The molecule's architecture is defined by a benzoic acid scaffold substituted with three key functional groups:
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Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, governing its solubility in alkaline aqueous solutions and its ability to participate in esterification reactions.[6]
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Chlorine Atom (-Cl): As an electron-withdrawing group, the ortho-positioned chlorine atom influences the acidity of the carboxylic proton and serves as a potential site for nucleophilic aromatic substitution under specific conditions.[1][6]
-
Methylsulfonyl Group (-SO₂CH₃): This strongly polar, electron-withdrawing group significantly impacts the molecule's overall polarity, solubility, and electronic properties.[1] It enhances solubility in polar organic solvents.[1]
-
Methyl Group (-CH₃): The methyl group at the 3-position provides steric influence and electronically modifies the aromatic ring.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical data for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. It is critical for researchers to note that many publicly available values are computationally predicted and require experimental verification for mission-critical applications.
| Property | Value | Data Type | Significance |
| Physical Form | Solid, White to Off-White Powder[3][7][8] | Experimental | Handling, storage, and formulation |
| Melting Point | ~192–193 °C[1] | Experimental | Indicates high purity and thermal stability |
| Boiling Point | 458.9 ± 45.0 °C at 760 mmHg[7][9] | Predicted | Defines the upper limit of thermal stability |
| Density | 1.446 ± 0.06 g/cm³[1][7][9] | Predicted | Useful for process calculations and formulation |
| pKa | 2.18 ± 0.28[7][8] | Predicted | Strong acidity; dictates ionization state at physiological pH |
| LogP | 2.83[9] | Predicted | Indicates moderate lipophilicity |
Solubility Profile
The presence of the highly polar methylsulfonyl and carboxylic acid groups suggests good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Conversely, its water solubility is expected to be low in acidic conditions where the carboxylic acid is protonated (neutral form) but will increase significantly in neutral to alkaline conditions due to the formation of the carboxylate salt.
Methodologies for Physicochemical Characterization
Experimental verification of predicted properties is a cornerstone of scientific integrity.[10] The following section outlines standard, reliable protocols for characterizing the purity, acidity, and lipophilicity of novel compounds like 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
Caption: Workflow for the systematic characterization of a small molecule.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Expertise & Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in polarity. A sharp, symmetrical peak for the main component indicates high purity. This method is chosen for its high resolution, reproducibility, and sensitivity.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Detector: UV-Vis Detector set to an appropriate wavelength (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Determination of pKa by pH-Metric RP-HPLC
Expertise & Rationale: The ionization state of a molecule dramatically affects its interaction with the nonpolar C18 stationary phase.[11] The neutral, protonated form of the carboxylic acid will be retained longer (higher retention time) than the charged, deprotonated carboxylate form. By measuring the change in retention time as a function of mobile phase pH, we can pinpoint the pKa—the pH at which 50% of the molecule is ionized.[11]
Caption: Relationship between pH, ionization state, and HPLC retention time.
Methodology:
-
Mobile Phase Preparation: Prepare a series of isocratic mobile phases with a constant organic modifier concentration (e.g., 40% acetonitrile) and buffered aqueous components ranging from pH 1.5 to 4.0 in 0.25 pH unit increments.
-
Isocratic Analysis: For each pH-buffered mobile phase, inject the sample and record the retention time (t_R).
-
Calculate Retention Factor (k'): For each run, calculate k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Data Analysis: Plot the retention factor (k') versus the mobile phase pH. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve corresponds to the pKa of the compound.
Significance in Research and Development
The physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid are not merely academic data points; they are critical parameters that guide its practical application.
-
Synthetic Chemistry: Its defined melting point serves as a preliminary purity check post-synthesis.[1] The solubility profile dictates the choice of solvents for reaction and purification (e.g., recrystallization), directly impacting yield and purity.[1][12]
-
Agrochemical Development: As a precursor to herbicides, its lipophilicity (LogP) and acidity (pKa) provide a baseline for understanding how modifications will affect the final product's ability to penetrate plant cuticles, translocate within the plant, and interact with its biological target, the HPPD enzyme.[1]
References
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Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. [Link]
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2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. [Link]
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CAS No : 106904-09-0 | Product Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid. [Link]
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2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 | Chemsrc. [Link]
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2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) Benzoic Acid. [Link]
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)
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Chromatographic Approaches for Physicochemical Characterization of Compounds - Open Access eBooks. [Link]
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